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Introduction
BI-4924 is a highly potent and selective small molecule inhibitor of 3-phosphoglycerate

dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine

biosynthesis pathway, catalyzing the NAD+-dependent oxidation of 3-phosphoglycerate to 3-

phosphohydroxypyruvate.[3][4][5] This pathway is a critical metabolic node, providing

precursors for the synthesis of amino acids, nucleotides, and lipids, and is often upregulated in

various cancers, making PHGDH an attractive therapeutic target.[3][5] This technical guide

provides a comprehensive overview of BI-4924 as a chemical probe, including its mechanism

of action, in vitro and cellular activity, and detailed experimental protocols for its use.

Mechanism of Action
BI-4924 functions as a competitive inhibitor of PHGDH with respect to the cofactor

NADH/NAD+.[1][2][6] Its potent inhibitory activity disrupts the de novo synthesis of serine,

thereby impacting downstream metabolic processes that are dependent on this pathway. For

cellular studies, the use of its cell-permeable ester prodrug, BI-4916, is recommended.[3][4] BI-

4916 readily enters cells and is subsequently hydrolyzed by intracellular esterases to release

the active inhibitor, BI-4924, leading to its intracellular enrichment.[7][8] To ensure rigorous

experimental design, BI-5583 is available as a structurally related but inactive negative control.

[3]
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Quantitative Data
The following tables summarize the key quantitative data for BI-4924 and its related

compounds.

Table 1: In Vitro Activity of BI-4924

Parameter Value Assay Conditions

IC50 3 nM
NAD+ high assay (250 µM)[1]

[5]

SPR 26 nM
PHGDH Surface Plasmon

Resonance[5]

Table 2: Cellular Activity of BI-4924 (delivered via BI-4916 prodrug)

Parameter Value Cell Line Assay Duration

IC50 2,200 nM MDA-MB-468 72 h[1][2]

Table 3: Physicochemical and DMPK Properties of BI-4924

Parameter Value

Molecular Weight (Da) 499.4[5]

logD @ pH 11 0.62[5]

Solubility @ pH 7 (µg/mL) 59[5]

Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) 0.21[5]

Caco-2 Efflux Ratio 10.8[5]

Microsomal Stability (human/mouse/rat) (% QH) <24 / <24 / <23[5]

Hepatocyte Stability (mouse) (% QH) 32[5]

Table 4: Related Compounds
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Compound Role Molecular Weight (Da)

BI-4916 Cell-permeable prodrug 527.4

BI-5583 Negative control 372.8[5]

Signaling Pathway
The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and its

inhibition by BI-4924.
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Caption: The serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.

Experimental Protocols
Detailed experimental protocols are crucial for the successful application of BI-4924 as a

chemical probe. The following are methodologies for key experiments based on published

literature.

PHGDH Fluorescence Intensity Assay (Biochemical IC50
Determination)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Reagents and Materials:

Recombinant human PHGDH enzyme
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Assay buffer: 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

Substrate: 3-Phosphoglycerate

Cofactor: NAD+

Diaphorase

Resazurin

BI-4924 (or other test compounds) in DMSO

384-well black microplates

Procedure:

Prepare a serial dilution of BI-4924 in DMSO.

In a 384-well plate, add 50 nL of the compound solution to each well.

Add 10 µL of a solution containing PHGDH enzyme, diaphorase, and resazurin in assay

buffer to each well.

Incubate for 15 minutes at room temperature.

Initiate the enzymatic reaction by adding 10 µL of a solution containing 3-

phosphoglycerate and NAD+ in assay buffer.

Incubate the plate for 60 minutes at room temperature, protected from light.

Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) using a plate

reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Assay (Binding
Affinity)
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SPR is used to measure the binding affinity and kinetics of BI-4924 to PHGDH.

Reagents and Materials:

Recombinant human PHGDH enzyme

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)

Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v

Surfactant P20)

BI-4924 in running buffer with a low percentage of DMSO

Procedure:

Immobilize PHGDH onto the surface of a CM5 sensor chip using standard amine coupling

chemistry.

Prepare a serial dilution of BI-4924 in the running buffer.

Inject the different concentrations of BI-4924 over the immobilized PHGDH surface at a

constant flow rate.

Monitor the binding response (in Resonance Units, RU) in real-time.

After each injection, regenerate the sensor surface using a suitable regeneration solution

(e.g., a short pulse of a low pH buffer).

Analyze the binding data using the instrument's software to determine the association rate

(ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

¹³C-Serine Cellular Assay (Cellular Target Engagement)
This assay measures the inhibition of de novo serine synthesis in cells by tracing the

incorporation of ¹³C-labeled glucose into serine.
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Reagents and Materials:

MDA-MB-468 cells (or other relevant cell line)

Cell culture medium (e.g., DMEM)

[U-¹³C₆]-glucose

BI-4916 (prodrug) in DMSO

LC-MS/MS system

Procedure:

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of BI-4916 for the desired duration (e.g., 72 hours).

For the final hours of treatment, replace the medium with a medium containing [U-¹³C₆]-

glucose.

After the incubation period, wash the cells with ice-cold saline.

Extract the intracellular metabolites using a suitable extraction solvent (e.g., 80%

methanol).

Analyze the cell extracts by LC-MS/MS to quantify the amount of ¹³C-labeled serine.

Determine the IC50 value for the inhibition of de novo serine synthesis.

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating BI-4924.
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Caption: A generalized experimental workflow for the characterization of BI-4924.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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